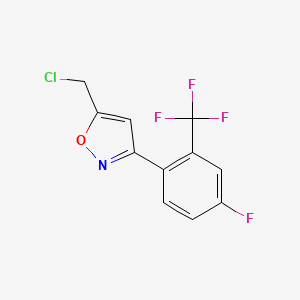

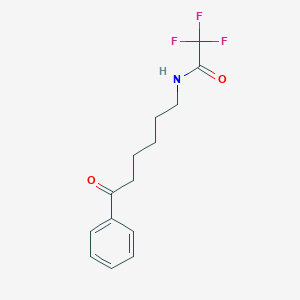

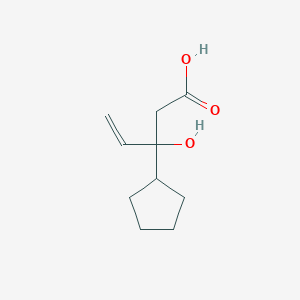

![molecular formula C19H24F2N2O3 B1504168 Tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B1504168.png)

Tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper sulfate pentahydrate, also known as cupric sulfate pentahydrate, is a chemical compound with the formula CuSO₄·5H₂O. It is a bright blue crystalline solid that is highly soluble in water. This compound is widely used in various industries, including agriculture, chemistry, and medicine, due to its versatile properties .

准备方法

Copper sulfate pentahydrate can be synthesized through several methods. One common method involves reacting copper(II) oxide or copper(II) carbonate with dilute sulfuric acid. The solution is then heated to saturation, and the blue pentahydrate crystals form upon cooling . Industrially, copper sulfate pentahydrate is produced by treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid . Another method involves using seawater in the crystallization process, which is particularly useful in regions with limited freshwater resources .

化学反应分析

Copper sulfate pentahydrate undergoes various chemical reactions, including:

Dehydration: When heated, it loses water molecules in stages, eventually forming anhydrous copper sulfate.

Reduction: It can be reduced to copper metal using reducing agents like ascorbic acid.

Substitution: It can participate in substitution reactions, such as forming copper nanoparticles when reacted with sodium hydroxide and starch.

科学研究应用

Copper sulfate pentahydrate has numerous applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including acetylation of alcohols and phenols.

Biology: It serves as a reagent in Fehling’s solution and Benedict’s solution to test for reducing sugars.

Medicine: Copper sulfate pentahydrate is used in veterinary medicine as a dietary supplement for animals.

作用机制

Copper sulfate pentahydrate exerts its effects through several mechanisms:

Enzyme Inhibition: It inhibits enzymes like α-amylase by interacting with calcium ions, affecting the enzyme’s activity.

Copper Ion Release: The release of copper ions from copper sulfate pentahydrate is essential for its fungicidal and bactericidal properties.

Catalytic Activity: Copper ions act as catalysts in various biochemical and chemical reactions, facilitating electron transfer processes.

相似化合物的比较

Copper sulfate pentahydrate can be compared with other copper-based compounds:

Copper(II) chloride: Unlike copper sulfate pentahydrate, copper(II) chloride is green and highly soluble in water, making it useful in different applications.

Copper(II) nitrate: This compound is also blue but is more commonly used in pyrotechnics and as a mordant in dyeing.

Copper(II) acetate: Known for its green color, it is used in fungicides and as a pigment in paints.

Copper sulfate pentahydrate is unique due to its bright blue color, high solubility in water, and versatility in various industrial and scientific applications .

属性

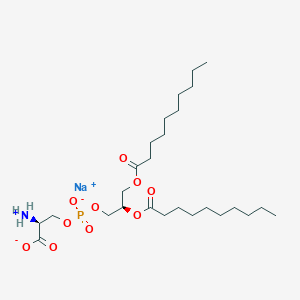

分子式 |

C19H24F2N2O3 |

|---|---|

分子量 |

366.4 g/mol |

IUPAC 名称 |

tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H24F2N2O3/c1-18(2,3)26-17(24)23-10-8-19(13-22,9-11-23)14-4-6-15(7-5-14)25-12-16(20)21/h4-7,16H,8-12H2,1-3H3 |

InChI 键 |

KUEYTGGCCAELJA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)OCC(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

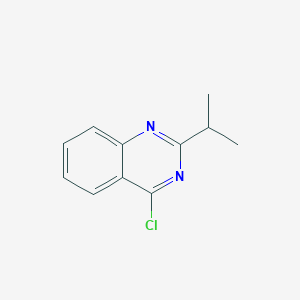

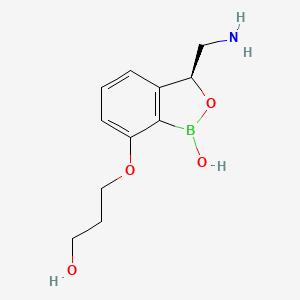

![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)

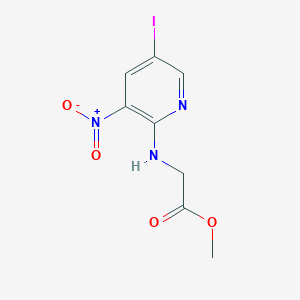

![6-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1504108.png)